REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[CH3:7][N:8]([CH3:20])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=1)=O>C1(C)C=CC=CC=1>[CH3:7][N:8]([CH3:20])[C:9]([Cl:2])=[N:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=1
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)C
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Name
|
|
Quantity
|
74 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
|
Details
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the volatile components are distilled off under 0.13 mbar
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Name
|
|
Type
|
product
|
Smiles
|
CN(C(=NC1=CC(=C(C=C1)Cl)Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |